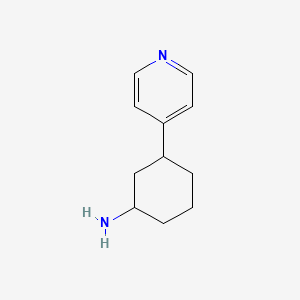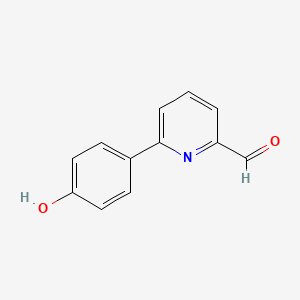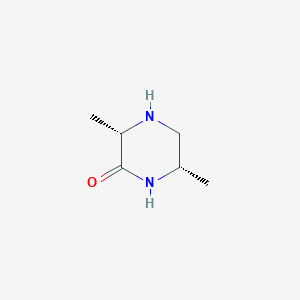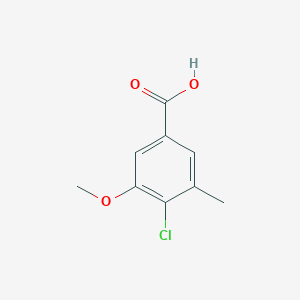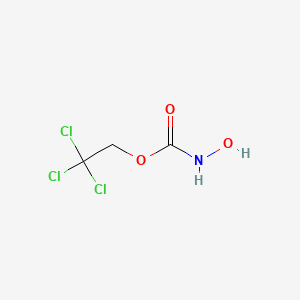
2,2,2-trichloroethyl N-hydroxycarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethyl N-hydroxycarbamate is a chemical compound known for its use in organic synthesis, particularly as a protecting group for amines, thiols, and alcohols. This compound is characterized by its high reactivity and ability to form stable intermediates, making it valuable in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloroethyl N-hydroxycarbamate typically involves the reaction of 2,2,2-trichloroethyl chloroformate with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or aqueous sodium hydroxide, to facilitate the formation of the carbamate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethyl N-hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include zinc powder for deprotection, acetic acid for elimination and decarboxylation, and various bases and acids to facilitate substitution reactions. The reactions are typically carried out at ambient temperature or under mild heating .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection using zinc powder in the presence of acetic acid results in the formation of amines and elimination products .
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethyl N-hydroxycarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines, thiols, and alcohols in organic synthesis.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloroethyl N-hydroxycarbamate involves the formation of stable intermediates through the carbamate group. The compound acts as a protecting group by temporarily masking reactive sites on molecules, allowing for selective reactions to occur. The trichloroethyl group can be removed through deprotection reactions, typically involving zinc powder and acetic acid, resulting in the release of the protected functional group .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a protecting group for amines and alcohols.
2,2,2-Trichloroethoxycarbonyl chloride: Similar in structure and used for similar purposes.
Uniqueness
2,2,2-Trichloroethyl N-hydroxycarbamate is unique due to its specific reactivity and stability as a protecting group. It offers advantages in terms of ease of removal and compatibility with various reaction conditions, making it a preferred choice in many synthetic applications .
Propiedades
Fórmula molecular |
C3H4Cl3NO3 |
|---|---|
Peso molecular |
208.42 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl N-hydroxycarbamate |
InChI |
InChI=1S/C3H4Cl3NO3/c4-3(5,6)1-10-2(8)7-9/h9H,1H2,(H,7,8) |
Clave InChI |
FQJCGMZDIQXSPV-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)(Cl)Cl)OC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


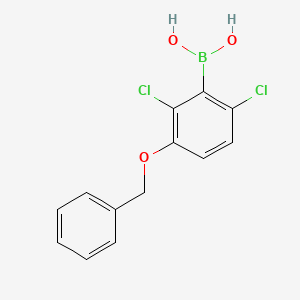
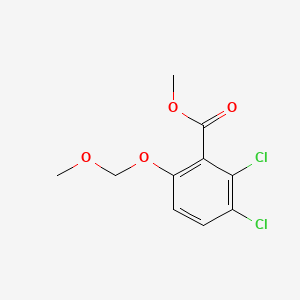
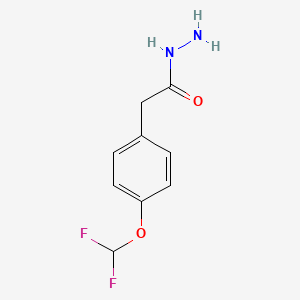

![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14030726.png)
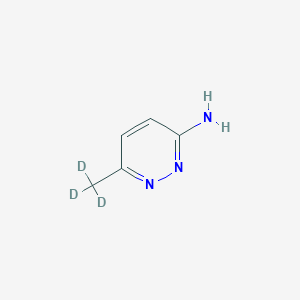
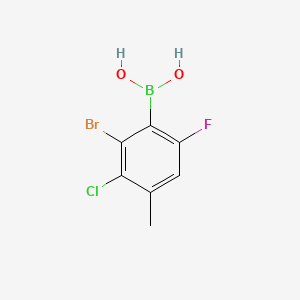
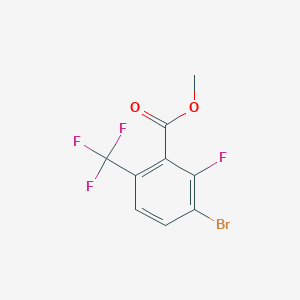
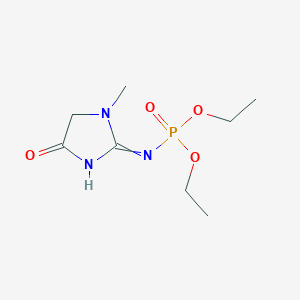
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14030749.png)
